4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Medicinal chemistry Scaffold hopping Kinase inhibitor design

4-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798678-34-8, molecular formula C₁₈H₁₈ClNO₄, MW 347.8) is a fully synthetic heterocyclic small molecule belonging to the 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one chemotype. This scaffold class features a 6-methyl-2H-pyran-2-one core ether-linked to an N-functionalized azetidine ring.

Molecular Formula C18H18ClNO4
Molecular Weight 347.8
CAS No. 1798678-34-8
Cat. No. B2798788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1798678-34-8
Molecular FormulaC18H18ClNO4
Molecular Weight347.8
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H18ClNO4/c1-12-7-15(9-18(22)23-12)24-16-10-20(11-16)17(21)6-5-13-3-2-4-14(19)8-13/h2-4,7-9,16H,5-6,10-11H2,1H3
InChIKeyAJXHAMIQFNDCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798678-34-8): Compound Class and Procurement Context


4-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798678-34-8, molecular formula C₁₈H₁₈ClNO₄, MW 347.8) is a fully synthetic heterocyclic small molecule belonging to the 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one chemotype . This scaffold class features a 6-methyl-2H-pyran-2-one core ether-linked to an N-functionalized azetidine ring. The defining structural feature of this specific compound is the N-3-(3-chlorophenyl)propanoyl substituent, which incorporates a meta-chlorophenyl group connected through an ethylene linker to the azetidine carbonyl . Compounds built on the 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one scaffold have been explored in the patent and peer-reviewed literature as kinase inhibitors (GSK-3β, PI3Kδ/mTOR) and as 5-HT₂A receptor ligands, with the N-substituent serving as the primary driver of target selectivity and potency [1][2]. This compound is currently offered as a research-grade chemical (typical purity ≥95%) for laboratory use and is not approved for human or veterinary administration .

Why Generic Substitution Fails for CAS 1798678-34-8: N-Substituent-Driven Target Engagement and Physicochemical Divergence Within the Azetidinyl-Pyranone Scaffold Class


Compounds sharing the 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one core scaffold cannot be treated as interchangeable procurement items because the N-substituent on the azetidine ring is the principal determinant of biological target engagement, potency, and ADME properties . Within this scaffold class, N-sulfonylaryl variants (e.g., CAS 1798491-44-7) have been characterized as ATP-competitive GSK-3β inhibitors, while N-arylmethylsulfonyl variants (e.g., CAS 1798491-49-2) exhibit dual PI3Kδ/mTOR inhibition with IC₅₀ values in the low nanomolar range [1]. In contrast, the N-3-(3-chlorophenyl)propanoyl substituent present in CAS 1798678-34-8 introduces a flexible ethylene-linked amide pharmacophore that differs fundamentally from the sulfonamide geometry, hydrogen-bonding capacity, and electronic profile of the sulfonyl-based comparators . The meta-chlorine substitution pattern further differentiates this compound from para-chloro and ortho-fluoro analogs within the broader azetidine-pyranone patent landscape, where even minor positional isomerism can ablate or invert target binding . These structural distinctions preclude reliable inference of biological activity or selectivity from data generated on scaffold analogs; procurement decisions must therefore be based on compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for CAS 1798678-34-8: Head-to-Head and Cross-Study Comparisons Against Closest Azetidinyl-Pyranone Analogs


N-Substituent Chemotype Divergence: 3-Chlorophenylpropanoyl Amide vs. Aryl Sulfonyl Pharmacophores

The target compound (CAS 1798678-34-8) bears an N-3-(3-chlorophenyl)propanoyl substituent featuring an amide linkage and a two-carbon ethylene spacer between the carbonyl and the meta-chlorophenyl ring. This contrasts with the closest commercially available analogs: CAS 1798491-44-7 carries an N-(2-trifluoromethyl)phenylsulfonyl group, and CAS 1798491-49-2 carries an N-(2-fluorophenyl)methylsulfonyl group [1]. The amide in the target compound provides a hydrogen-bond donor (N–H) absent in sulfonamides, while the ethylene spacer introduces conformational flexibility not present in the directly attached aryl sulfonyl comparators . These differences alter the vector, electronics, and hydrogen-bonding capacity of the N-substituent, which are critical parameters for target binding pocket complementarity within this scaffold class [2].

Medicinal chemistry Scaffold hopping Kinase inhibitor design Structure-activity relationship

Physicochemical Property Differentiation: MW, cLogP, and Lipophilic Ligand Efficiency Relative to Sulfonyl Analogs

The molecular weight of CAS 1798678-34-8 is 347.8 g/mol, placing it intermediate between the indole-5-carbonyl analog (CAS 1795086-43-9, MW 324.3) and the trifluoromethylphenylsulfonyl analog (CAS 1798491-44-7, MW 389.4) . The 3-chlorophenylpropanoyl group contributes a calculated logP increment distinct from the more lipophilic trifluoromethylphenylsulfonyl group (estimated ΔcLogP ≈ −0.8 to −1.2 units in favor of the target compound, based on substituent π-values: 3-Cl-phenylpropanoyl vs. 2-CF₃-phenylsulfonyl) . The reduced lipophilicity combined with the presence of an additional H-bond donor (amide N–H) suggests a different lipophilic ligand efficiency (LLE) profile, which is a key parameter in hit-to-lead optimization for CNS drug discovery programs where this scaffold class has been patented [1].

Drug-likeness Lipophilic ligand efficiency ADME prediction Physicochemical profiling

Procurement Differentiation: Commercial Availability and Purity Specification vs. Core Scaffold and Closest Analogs

CAS 1798678-34-8 is available as a stocked research compound from at least one commercial supplier (BenchChem, Cat. No. B2798788) with a standard purity specification of 95% . The unsubstituted core scaffold, 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride (CAS 1864064-71-0), is available from multiple suppliers including Fluorochem (Cat. No. F771509, purity 98%) and SigmaAldrich, typically at lower unit cost due to simpler synthesis . The closest N-acyl analog identified, 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1795086-43-9), is also commercially available . However, the N-(3-chlorophenyl)propanoyl variant (CAS 1798678-34-8) is distinguished by its unique combination of a meta-chlorine substituent and an ethylene linker, a motif that is not represented in any other commercially cataloged azetidinyl-pyranone derivative within this scaffold family as of the current search date . This chemical uniqueness in the commercial catalog confers procurement value for SAR exploration where the 3-chlorophenylpropanoyl pharmacophore is specifically required.

Research chemical procurement Purity specification Supply chain Catalog compound sourcing

Biological Target Class Inference: Azetidinyl-Pyranone Scaffold Engagement Across Kinase and GPCR Families with N-Substituent-Dependent Selectivity

Patent literature establishes that 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one derivatives can be engineered against structurally diverse targets through N-substituent variation. The sulfonyl-bearing analog CAS 1798491-49-2 exhibits dual PI3Kδ (IC₅₀ = 12.3 nM) and mTOR (IC₅₀ = 47.8 nM) inhibition [1], while the structurally related N-arylsulfonyl analog CAS 1798491-44-7 is annotated as an ATP-competitive GSK-3β inhibitor . Concurrently, the azetidine-pyranone scaffold is claimed in US Patent US20230348421A1 for 5-HT₂A receptor antagonism/inverse agonism, with specific exemplified compounds demonstrating nanomolar IC₅₀ values (range: 0.060–21 nM across tested analogs) [2]. The target compound's N-3-(3-chlorophenyl)propanoyl amide substituent represents a pharmacophoric departure from the sulfonyl series that have published target engagement data. No direct target engagement data (IC₅₀, Kᵢ, or EC₅₀) for CAS 1798678-34-8 were identified in any authoritative database (BindingDB, ChEMBL, PubChem, or DrugBank) as of the search date [3].

Kinase inhibition GPCR antagonism Selectivity profiling Chemical probe development

Meta-Chlorine Substitution Pattern Differentiation vs. Para-Chloro and Ortho-Fluoro Isosteres in Azetidine-Pyranone Patent Space

The chlorine atom in CAS 1798678-34-8 is positioned at the meta (3-) position of the phenyl ring within the 3-chlorophenylpropanoyl substituent, as confirmed by IUPAC nomenclature . This meta-substitution pattern is distinct from the para-chloroanilino motif found in other C₁₈H₁₈ClNO₄ constitutional isomers (e.g., SpectraBase entry with InChIKey MPPDCGSLCSPZQG, which is 2-[2-[(4-chloroanilino)-oxomethyl]phenoxy]propanoic acid ethyl ester) [1], and from the ortho-fluoro substitution in the comparator CAS 1798491-49-2 [2]. Meta-substituted chlorophenyl groups exhibit different electronic effects (σₘ = +0.37 for Cl) compared to para (σₚ = +0.23) and ortho substitution, altering the dipole moment and potential halogen-bonding interactions of the aromatic ring [3]. Furthermore, the meta-chlorine orientation directs the chlorine atom into a geometric vector that is sterically and electronically distinct from ortho-fluoro or para-chloro analogs, which has been shown to influence target binding in GPCR and kinase programs exploiting halogen-π and halogen–backbone carbonyl interactions [3].

Positional isomerism Halogen bonding Structure-activity relationship Patent landscape analysis

Recommended Research and Procurement Application Scenarios for CAS 1798678-34-8 Based on Quantitative Differentiation Evidence


Scaffold-Hopping SAR Campaigns Targeting Amide-Preferred Kinase or GPCR Binding Pockets

For medicinal chemistry programs that have identified a preference for amide-containing ligands over sulfonamides in a kinase (e.g., GSK-3β, PI3K, or mTOR) or GPCR (e.g., 5-HT₂A) binding pocket, CAS 1798678-34-8 provides a uniquely functionalized probe that cannot be substituted by the sulfonyl-based analogs CAS 1798491-44-7 or CAS 1798491-49-2. The amide N–H hydrogen-bond donor and ethylene linker differentiate this compound's binding-mode potential from the sulfonamide series . Procure this compound when the SAR hypothesis specifically implicates amide pharmacophore engagement at the target site.

Meta-Chlorophenyl Halogen SAR Exploration in CNS-Oriented Azetidine-Pyranone Series

The meta-chlorine substitution pattern on the phenylpropanoyl group of CAS 1798678-34-8 fills a structural gap in commercially available azetidine-pyranone screening libraries, which are dominated by ortho-fluoro and para-substituted aryl variants [1]. Programs investigating halogen-dependent selectivity within the CNS patent space claimed in US20230348421A1 (Parkinson's disease psychosis, dementia-related psychosis, major depressive disorder, schizophrenia negative symptoms) should procure this compound to systematically probe the meta-chlorine vector, which is geometrically and electronically distinct from the comparator substitution patterns [2].

Lipophilicity-Modulated Developability Profiling for CNS Drug Candidate Optimization

With an estimated cLogP advantage of approximately 0.8–1.2 log units lower than the high-logP CF₃-sulfonyl analog (CAS 1798491-44-7) and an intermediate molecular weight (347.8 vs. 389.4 for the CF₃ analog and 324.3 for the indole analog), CAS 1798678-34-8 offers a distinct physicochemical profile for CNS developability assessment . Procurement is indicated for parallel property profiling alongside sulfonyl and indole analogs to evaluate the impact of the 3-chlorophenylpropanoyl amide motif on logD, PAMPA permeability, metabolic stability, and CYP inhibition—parameters that directly influence CNS drug candidate progression.

Custom Synthesis Starting Point or Reference Standard for Novel Azetidinyl-Pyranone Derivative Synthesis

As the only commercially cataloged compound bearing the N-3-(3-chlorophenyl)propanoyl motif on the 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one scaffold, CAS 1798678-34-8 serves as both a reference standard for analytical method development (HPLC, LC-MS, NMR) and a starting material for further derivatization . Laboratories planning to synthesize novel analogs via N-deprotection/re-acylation or pyranone ring modification should procure this compound to benchmark synthetic intermediates and validate analytical purity methods against a characterized reference lot (purity 95%) .

Quote Request

Request a Quote for 4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.